molecular formula C19H15N5O B12605388 N-[(E)-hydrazinylidenemethyl]-1-quinolin-6-ylindole-3-carboxamide

N-[(E)-hydrazinylidenemethyl]-1-quinolin-6-ylindole-3-carboxamide

Cat. No.: B12605388
M. Wt: 329.4 g/mol
InChI Key: HGZHJYCJFZJPIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(E)-hydrazinylidenemethyl]-1-quinolin-6-ylindole-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of both quinoline and indole moieties, which are known for their significant biological activities. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-hydrazinylidenemethyl]-1-quinolin-6-ylindole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 1-quinolin-6-ylindole-3-carboxylic acid with hydrazine hydrate under reflux conditions. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid, to facilitate the formation of the hydrazone intermediate. This intermediate is then subjected to further reaction with an appropriate aldehyde to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-hydrazinylidenemethyl]-1-quinolin-6-ylindole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-6-ylindole-3-carboxylic acid derivatives, while reduction may produce hydrazine derivatives.

Scientific Research Applications

N-[(E)-hydrazinylidenemethyl]-1-quinolin-6-ylindole-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(E)-hydrazinylidenemethyl]-1-quinolin-6-ylindole-3-carboxamide involves its interaction with specific molecular targets within cells. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit topoisomerase enzymes, which are essential for DNA replication and transcription, thereby exerting its anticancer effects . Additionally, the compound may interact with cell membrane receptors, leading to changes in cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-hydrazinylidenemethyl]-1-quinolin-6-ylindole-2-carboxamide
  • N-[(E)-hydrazinylidenemethyl]-1-quinolin-5-ylindole-3-carboxamide
  • N-[(E)-hydrazinylidenemethyl]-1-quinolin-7-ylindole-3-carboxamide

Uniqueness

N-[(E)-hydrazinylidenemethyl]-1-quinolin-6-ylindole-3-carboxamide is unique due to its specific structural configuration, which imparts distinct biological activities. The presence of both quinoline and indole moieties in a single molecule enhances its ability to interact with multiple molecular targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C19H15N5O

Molecular Weight

329.4 g/mol

IUPAC Name

N-[(E)-hydrazinylidenemethyl]-1-quinolin-6-ylindole-3-carboxamide

InChI

InChI=1S/C19H15N5O/c20-23-12-22-19(25)16-11-24(18-6-2-1-5-15(16)18)14-7-8-17-13(10-14)4-3-9-21-17/h1-12H,20H2,(H,22,23,25)

InChI Key

HGZHJYCJFZJPIJ-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2C3=CC4=C(C=C3)N=CC=C4)C(=O)N/C=N/N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2C3=CC4=C(C=C3)N=CC=C4)C(=O)NC=NN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.